Lamivudine
Overview
Description
Lamivudine is a synthetic nucleoside analogue with potent antiviral properties. It is commonly used to treat HIV/AIDS and chronic hepatitis B infections . This compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses . It is available under various brand names, including Epivir and Zeffix .
Mechanism of Action
Target of Action
Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) . Its primary targets are the Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B virus (HBV) . These viruses are responsible for HIV/AIDS and hepatitis B infections, respectively .
Mode of Action
This compound works by inhibiting the action of reverse transcriptase , an enzyme that both HIV and HBV use to replicate their genetic material . When phosphorylated, this compound forms active metabolites that compete for incorporation into viral DNA . This competition results in the termination of the viral DNA chain, thereby disrupting viral DNA synthesis and preventing the replication of the virus .
Biochemical Pathways
This compound is a synthetic nucleoside analogue . Intracellularly, it is phosphorylated to its active 5-triphosphate metabolite, this compound triphosphate (3TC-TP) . This active metabolite inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue into viral DNA . This process disrupts the replication of the virus .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract, and its bioavailability is approximately 86% . It is less than 36% bound to plasma proteins . The elimination half-life of this compound is between 5 to 7 hours, and it is primarily excreted unchanged by the kidneys .
Result of Action
The result of this compound’s action is the inhibition of viral replication. By blocking the action of reverse transcriptase, this compound prevents the virus from replicating its genetic material. This halts the production of new virus particles, thereby reducing the viral load in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in water bodies and other aquatic environments has been reported . Studies have shown that this compound poses a significant environmental risk to aquatic organisms . Therefore, the environmental presence and impact of this compound are important considerations for its use and disposal .
Biochemical Analysis
Biochemical Properties
Lamivudine interacts with the enzymes HIV reverse transcriptase and HBV polymerase . It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, this compound triphosphate (L-TP) . This metabolite is incorporated into viral DNA, resulting in DNA chain termination .
Cellular Effects
This compound has been shown to have various effects on cells. For example, it has been found to improve cognition in a mouse model of Down syndrome . It also modulates the expression of neurological impairment-related genes and LINE-1 retrotransposons in brain tissues .
Molecular Mechanism
This compound works by blocking the HIV reverse transcriptase and hepatitis B virus polymerase . It is incorporated into viral DNA, leading to DNA chain termination . This prevents the virus from replicating and spreading to other cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be well-tolerated across all levels of renal function . It has also been found to be effective in people with HIV-1 in test-and-treat settings or with high baseline viral loads .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve cognition in a mouse model of Down syndrome
Metabolic Pathways
This compound is metabolized to its active 5’-triphosphate metabolite, this compound triphosphate (L-TP), during intracellular kinase phosphorylation . This process is crucial for this compound’s antiviral activity .
Transport and Distribution
This compound is widely distributed into total body fluid . It is also known to cross the placenta and is secreted into breast milk
Subcellular Localization
It is known that this compound is phosphorylated intracellularly to its active form
Preparation Methods
Synthetic Routes and Reaction Conditions
Lamivudine can be synthesized through several routes. One common method involves the esterification of menthol with maleic anhydride, followed by ozonolysis of dimenthyl maleate and hydration . Another method starts with the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration . These reactions typically achieve high conversion and selectivity rates.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow chemistry, which allows for efficient and scalable production . This method involves the use of domestic ozone generators for the ozonolysis reaction, ensuring high conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
Lamivudine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Ozone is commonly used in the ozonolysis step of this compound synthesis.
Reduction: Hydrogen gas and metal catalysts are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dimenthyl maleate and dimenthyl fumarate, which are intermediates in the synthesis of this compound .
Scientific Research Applications
Lamivudine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nucleoside analogues and their synthesis.
Biology: Studied for its effects on viral replication and its interactions with viral enzymes.
Medicine: Widely used in the treatment of HIV/AIDS and chronic hepatitis B.
Industry: Used in the development of antiviral drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used to treat HIV and hepatitis B.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretrovirals.
Uniqueness
Lamivudine is unique in its high efficacy and low toxicity profile compared to other nucleoside reverse transcriptase inhibitors . It is also effective against both HIV-1 and HIV-2, making it a versatile option in antiviral therapy .
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023194 | |
Record name | Lamivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lamivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L | |
Record name | Lamivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAMIVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lamivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.3X10-16 mm Hg @ 25 °C /Estimated/ | |
Record name | LAMIVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase. | |
Record name | Lamivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAMIVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from boiling ethanol | |
CAS No. |
134678-17-4 | |
Record name | Lamivudine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134678-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lamivudine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lamivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lamivudine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAMIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LAMIVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lamivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-162 °C, 160 - 162 °C | |
Record name | Lamivudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00709 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAMIVUDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Lamivudine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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